molecular formula C16H23FN2O2 B12435200 Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate CAS No. 816468-54-9

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate

Cat. No.: B12435200
CAS No.: 816468-54-9
M. Wt: 294.36 g/mol
InChI Key: YJTKQBHNTVUOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23FN2O2. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry. This compound is known for its role in the preparation of fentanyl analogues and other related derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-fluoroaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include tert-butyl chloroformate and 4-fluoroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is often produced in bulk for use as an intermediate in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of fentanyl analogues.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. In the context of fentanyl synthesis, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and the properties of the final product. This makes it a valuable intermediate in the synthesis of specific fentanyl analogues that require this structural feature .

Properties

CAS No.

816468-54-9

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-(4-fluoroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3

InChI Key

YJTKQBHNTVUOFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.